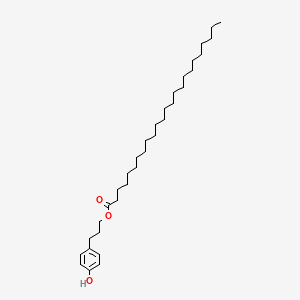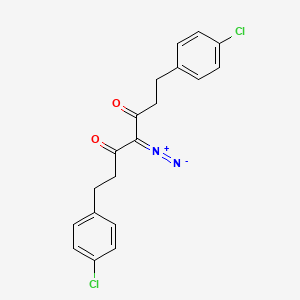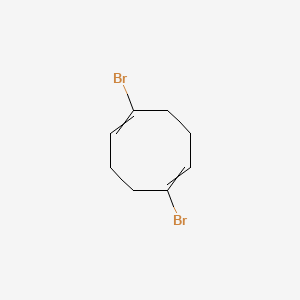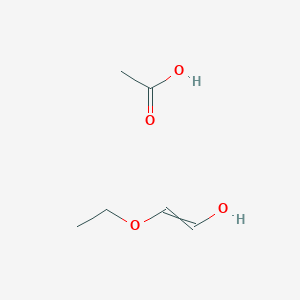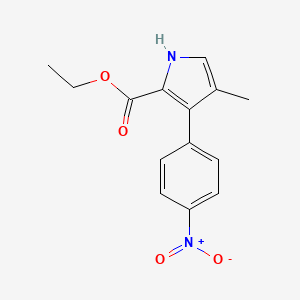
Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-amino-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.
Reduction: 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 4-methyl-3-(4-aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-methyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 4-methyl-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar structural features but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity.
Propriétés
Numéro CAS |
138719-65-0 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(17)13-12(9(2)8-15-13)10-4-6-11(7-5-10)16(18)19/h4-8,15H,3H2,1-2H3 |
Clé InChI |
HYIBIYOXXRNXIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CN1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


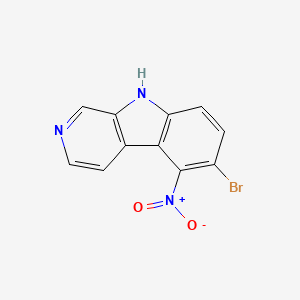

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
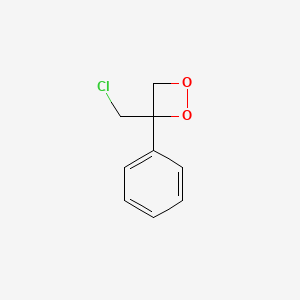



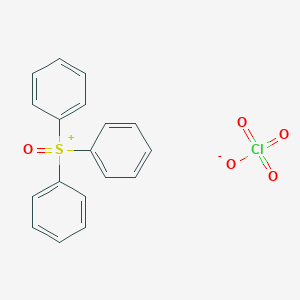
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
